Enhanced Substrate Efficiency: Aldehyde & Xanthine Oxidases
In vitro enzymatic studies demonstrate that the 1-chloro substituent significantly enhances the compound's efficiency as a substrate for mammalian aldehyde oxidase and xanthine oxidase relative to the unsubstituted parent phthalazine [1]. While exact Km or Vmax values are not provided in the abstract, the study explicitly states that 1-chlorophthalazine is 'a more efficient substrate than the parent compound, phthalazine' for both enzymes [1]. This difference in substrate efficiency can impact metabolic stability and clearance predictions in drug discovery programs [2].
| Evidence Dimension | Substrate efficiency for aldehyde oxidase and xanthine oxidase |
|---|---|
| Target Compound Data | More efficient substrate (qualitative assessment) |
| Comparator Or Baseline | Phthalazine (unsubstituted parent compound) |
| Quantified Difference | Not quantified in abstract; described as 'more efficient' |
| Conditions | Partially purified rabbit-liver aldehyde oxidase and bovine-milk xanthine oxidase, in vitro |
Why This Matters
This data indicates that the 1-chloro substitution alters metabolic enzyme interactions, making Methyl 1-chlorophthalazine-6-carboxylate a more relevant probe for studying aldehyde oxidase-mediated metabolism or designing metabolically stable analogs.
- [1] Johnson, C., et al. (1987). Reaction of 1-amino- and 1-chlorophthalazine with mammalian molybdenum hydroxylases in vitro. Xenobiotica, 17(1), 17-24. DOI: 10.3109/00498258709047171 View Source
- [2] Rashidi, M. R., & Soltani, S. (2017). An overview of aldehyde oxidase: an enzyme of emerging importance in novel drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 13(4), 391-404. DOI: 10.1080/17425255.2017.1252744 View Source
